Ms-PEG3-NHS ester

Leaving group ability Nucleophilic substitution Sulfonate ester reactivity

Ms-PEG3-NHS ester (C₁₄H₂₃NO₁₀S, MW 397.40) is a heterobifunctional polyethylene glycol linker containing a methanesulfonate (mesyl) leaving group at one terminus and an N-hydroxysuccinimide (NHS) activated ester at the other, connected through a triethylene glycol (PEG3) spacer. The mesyl group serves as an effective leaving group in nucleophilic substitution (SN2) reactions with amines, thiols, and alcohols, while the NHS ester reacts selectively with primary amines under mildly basic conditions to form stable amide bonds.

Molecular Formula C14H23NO10S
Molecular Weight 397.40 g/mol
Cat. No. B11932156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG3-NHS ester
Molecular FormulaC14H23NO10S
Molecular Weight397.40 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3
InChIKeyCBHBUGXCSPRBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ms-PEG3-NHS Ester: Heterobifunctional PEG Linker with Mesylate and NHS Ester for Sequential Bioconjugation


Ms-PEG3-NHS ester (C₁₄H₂₃NO₁₀S, MW 397.40) is a heterobifunctional polyethylene glycol linker containing a methanesulfonate (mesyl) leaving group at one terminus and an N-hydroxysuccinimide (NHS) activated ester at the other, connected through a triethylene glycol (PEG3) spacer . The mesyl group serves as an effective leaving group in nucleophilic substitution (SN2) reactions with amines, thiols, and alcohols, while the NHS ester reacts selectively with primary amines under mildly basic conditions to form stable amide bonds . This orthogonal dual reactivity enables controlled, two-step sequential bioconjugation strategies that are not achievable with homobifunctional NHS-PEG-NHS reagents . The compound is supplied as a transparent, oil-free liquid with ≥95% purity and is stored at −20°C for long-term stability .

Why Ms-PEG3-NHS Ester Cannot Be Replaced by Another PEG-NHS Linker Without Performance Consequences


Although numerous PEG-NHS ester variants are commercially available, substitution without systematic evaluation routinely leads to altered conjugation efficiency, compromised ternary complex formation in PROTACs, or loss of orthogonal reactivity control. The mesyl group's leaving-group ability differs measurably from the tosylate analog (Hammett σp +0.33 vs +0.29), directly affecting nucleophilic displacement kinetics [1]. The PEG3 spacer length has been experimentally demonstrated to produce superior target degradation activity compared to PEG2 or PEG4 in PROTAC constructs, establishing that linker length is not an interchangeable parameter [2]. Furthermore, replacing the mesyl terminus with a maleimide or azide group fundamentally alters the nucleophile scope, reaction conditions, and compatibility with downstream conjugation steps . Each of these variables — leaving group electronics, spacer length, and chemoselectivity — independently determines the functional outcome of bioconjugation and PROTAC assembly, making generic substitution a high-risk decision for reproducible research.

Quantitative Differentiation Evidence: Ms-PEG3-NHS Ester vs Closest Structural and Functional Analogs


Mesylate vs Tosylate Leaving Group: Hammett σp and Taft σI Electronic Parameters

The mesylate group (Ms, −OSO₂CH₃) is a quantitatively stronger electron-withdrawing substituent than the tosylate group (Ts, −OSO₂C₆H₄CH₃), as established by the classic Hammett-Taft analysis of Stang and Anderson (1976). The Hammett σp value for mesylate is +0.33 versus +0.29 for tosylate, representing a ~14% greater electron-withdrawing inductive effect. The Taft σI values show a similar trend: +0.61 for mesylate versus +0.54 for tosylate (~13% difference) [1]. These electronic parameters correlate directly with leaving-group ability in SN1-type displacements: greater electron withdrawal stabilizes the departing sulfonate anion, lowering the activation barrier for nucleophilic attack. The practical consequence is confirmed by vendor empirical data: PEG mesylate exhibits higher reactivity in nucleophilic substitution than PEG tosylate, albeit with correspondingly lower aqueous stability .

Leaving group ability Nucleophilic substitution Sulfonate ester reactivity

PEG3 Linker Length: Superior PROTAC Degradation Activity vs PEG2 and PEG4 in Head-to-Head Study

In a systematic linker-length optimization study of decoy-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3-linked construct LCL-ER(dec) exhibited the highest degradation activity among PEG2, PEG3, and PEG4 variants. While all three linker-length variants retained comparable binding affinity (IC₅₀ = 30–50 nM for ERα), the PEG3 construct produced the most potent ERα degradation as measured by western blotting. The PEG2 and PEG4 variants showed visibly lower degradation efficiency despite equivalent target engagement [1]. This dissociation between binding affinity and degradation activity is a hallmark of PROTAC linker-length dependence: linkers that are too short (PEG2) prevent simultaneous engagement of both the target protein and E3 ligase, while linkers that are too long (PEG4) introduce excessive conformational entropy that reduces ternary complex stability. The PEG3 spacer (approximately 13.5 Å extended contour length, based on ~3.5 Å per ethylene oxide unit × 3 units plus end-group contributions ) occupies a Goldilocks geometry for this ERα-IAP system.

PROTAC linker optimization Targeted protein degradation Ternary complex formation

NHS Ester Hydrolysis Half-Life: Quantitative pH-Dependent Stability Defining Usable Conjugation Window

The NHS ester moiety common to all NHS-PEG linkers undergoes competing hydrolysis in aqueous media that directly limits conjugation yield, especially at low protein concentrations. Quantitative hydrolysis half-life data establish the practical working window: at pH 7.0 and 0°C, the NHS ester half-life is 4–5 hours; at pH 8.6 and 4°C, this drops to approximately 10 minutes — a ~25- to 30-fold acceleration . At pH 7.4 and 25°C (physiological conditions), the hydrolysis rate produces an estimated half-life of approximately 1 hour . Critically, the ratio of aminolysis (desired amine coupling) to hydrolysis (undesired deactivation) is approximately 5:1 at pH 7.4, but this advantage diminishes rapidly at higher pH . These hydrolysis kinetics are class-invariant across Ms-PEG3-NHS, Ts-PEG3-NHS, Mal-PEG3-NHS, and other NHS ester PEGs — they all share the same NHS-ester hydrolysis susceptibility. However, the practical implication for procurement is that users must select a linker with storage and handling protocols that preserve NHS ester integrity: Ms-PEG3-NHS ester is stored at −20°C as a neat compound (stable for ≥2 years) and stock solutions in dry DMSO or DMF can be stored frozen for up to 1 month [1].

NHS ester hydrolysis kinetics Bioconjugation efficiency Aqueous stability

Nucleophile Scope: Mesylate Reacts with Amines, Thiols, and Alcohols — Maleimide Limited to Thiols

The mesyl group enables SN2 displacement by a broad range of nucleophiles including primary and secondary amines, thiols, and alcohols, yielding stable C−N, C−S, or C−O bonds respectively . This contrasts sharply with the maleimide group on Mal-PEG3-NHS ester, which is restricted to Michael addition with thiols (cysteine residues) at pH 6.5–7.5 . Similarly, azido-PEG3-NHS ester requires copper-catalyzed or strain-promoted click chemistry with alkynes, introducing additional reagents and potentially cytotoxic copper . The practical consequence: Ms-PEG3-NHS ester can be used as a universal electrophilic handle for conjugating molecules bearing any of three common nucleophile classes without pre-functionalization, whereas Mal-PEG3-NHS requires a free thiol and Azido-PEG3-NHS requires an alkyne-bearing partner. Quantitative evidence for the efficiency of mesylate displacement comes from the synthesis of amine-terminated PEG: nucleophilic substitution of mesylate-terminated PEG with ammonia achieves >95% end-group functionalization [1].

Nucleophilic substitution Chemoselectivity Bioconjugation handle scope

Heterobifunctional vs Homobifunctional Design: Controlled Sequential Conjugation Avoids Crosslinking Artifacts

Ms-PEG3-NHS ester is a true heterobifunctional linker: its two termini react with different functional groups under different conditions, enabling a controlled two-step conjugation sequence . In contrast, homobifunctional NHS-PEG3-NHS ester bears two identical amine-reactive ends, which necessarily leads to statistical mixtures of 1:1 conjugates, homodimers, and unreacted starting material — a problem that scales with reagent stoichiometry . The sequential protocol afforded by Ms-PEG3-NHS ester proceeds as follows: Step 1 — NHS ester reacts with a primary amine-containing molecule (protein lysine, amine-modified oligonucleotide, or small-molecule amine ligand) at pH 7.0–8.5 to form a stable amide bond. Step 2 — after purification to remove unreacted linker, the mesyl terminus is displaced by a second nucleophile (amine, thiol, or alcohol) under SN2 conditions. This eliminates the risk of homodimerization that plagues homobifunctional NHS-PEG3-NHS protocols . The commercial availability of Ms-PEG3-NHS ester at the defined PEG3 length with ≥95% purity from multiple vendors (BOC Sciences, TargetMol, MedChemExpress, DC Chemicals) ensures lot-to-lot reproducibility for this sequential workflow .

Heterobifunctional crosslinker Orthogonal reactivity Sequential bioconjugation

High-Confidence Application Scenarios for Ms-PEG3-NHS Ester Based on Quantitative Differentiation Evidence


PROTAC Linker for Targeted Protein Degradation — PEG3 Optimal Length Validated

Ms-PEG3-NHS ester is ideally suited as a building block for PROTAC synthesis where the PEG3 spacer length has been experimentally validated to produce superior degradation activity compared to PEG2 and PEG4 variants [1]. The NHS ester first couples to an E3 ligase ligand bearing a primary amine (e.g., VHL or CRBN-based ligands), and after purification, the mesyl terminus is displaced by a target-protein ligand functionalized with an amine, thiol, or alcohol nucleophile . The PEG3 spacer provides approximately 13.5 Å of extended contour length, occupying the empirically optimal geometry for ternary complex formation in ERα-targeting systems while maintaining sufficient conformational flexibility to accommodate diverse protein-protein interfaces . The mesyl group's ~14% higher reactivity over tosylate enables efficient final-step conjugation under mild conditions, minimizing degradation of the assembled PROTAC intermediate.

Controlled Two-Step Protein-Surface or Protein-Nanoparticle Conjugation

For covalent immobilization of proteins onto amine-functionalized surfaces (biosensor chips, magnetic beads, or self-assembled monolayers), Ms-PEG3-NHS ester enables a defined orientation-controlled protocol [1]. In Step 1, the NHS ester reacts with surface amines to form a dense, hydrolysis-resistant amide-linked PEG3 layer (NHS ester coupling at pH 7.5–8.0, with a working window of 1–5 hours before significant NHS hydrolysis occurs ). In Step 2, the displayed mesyl groups react with lysine amines or surface-exposed cysteine thiols on the protein of interest. This sequential approach avoids the protein crosslinking and surface passivation artifacts inherent to homobifunctional NHS-PEG3-NHS protocols. The >95% end-group functionalization efficiency demonstrated for mesylate displacement chemistry ensures high protein loading density and reproducible sensor performance.

Synthesis of Heterobifunctional PEG Derivatives via Mesylate Displacement

Ms-PEG3-NHS ester serves as a versatile intermediate for generating diverse heterobifunctional PEG derivatives that are not commercially available. The mesyl group undergoes efficient SN2 displacement with ammonia to yield NH₂-PEG3-NHS ester (>95% conversion [1]), with sodium azide to yield N₃-PEG3-NHS ester, or with potassium thioacetate followed by hydrolysis to yield HS-PEG3-NHS ester. These transformations preserve the NHS ester integrity when conducted under anhydrous conditions with the NHS ester protected from hydrolysis (dry organic solvent, low temperature). This on-demand derivatization strategy reduces the need to procure multiple specialized PEG linkers, leveraging the mesyl group's broad nucleophile scope relative to maleimide or azide-terminated analogs .

ADC Payload Linker with Defined Drug-to-Antibody Ratio

In antibody-drug conjugate (ADC) development, achieving a consistent drug-to-antibody ratio (DAR) is critical for reproducible pharmacology and regulatory approval. Ms-PEG3-NHS ester supports a sequential loading strategy: the NHS ester first reacts with solvent-accessible lysine residues on the antibody (pH 7.5, generating a stable amide-linked PEG3 intermediate), and after buffer exchange to remove excess linker, the mesyl terminus is displaced by a thiol- or amine-functionalized cytotoxic payload [1]. This two-step protocol eliminates the antibody crosslinking that occurs with homobifunctional linkers and provides greater DAR control than one-pot NHS-ester-only approaches . The PEG3 spacer additionally contributes a hydration shell that reduces payload-induced antibody aggregation, a common failure mode in ADC formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ms-PEG3-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.